molecular formula C12H15NO4 B13146733 (E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate

(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate

Cat. No.: B13146733
M. Wt: 237.25 g/mol
InChI Key: VGOXZEMRLRLQKV-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate is an organic compound with a complex structure that includes an aminooxy group, a methoxy group, and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate typically involves multiple steps. One common method includes the reaction of a phenylacetic acid derivative with an aminooxy compound under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with certain biomolecules, leading to inhibition or modification of their activity. This compound may also interact with cellular pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxypropanoate
  • Ethyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate
  • Propyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate

Uniqueness

(E)-Methyl 2-(2-((aminooxy)methyl)phenyl)-3-methoxyacrylate is unique due to its specific structural features, such as the presence of both an aminooxy group and a methoxyacrylate ester.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl (E)-2-[2-(aminooxymethyl)phenyl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C12H15NO4/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-17-13/h3-6,8H,7,13H2,1-2H3/b11-8+

InChI Key

VGOXZEMRLRLQKV-DHZHZOJOSA-N

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1CON)/C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1CON)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.